molecular formula C9H20N2 B8424818 4-Methylamino-3-ethyl-3-methylpiperidine

4-Methylamino-3-ethyl-3-methylpiperidine

Cat. No.: B8424818
M. Wt: 156.27 g/mol
InChI Key: NOTIVFRUVAGKJJ-UHFFFAOYSA-N
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Description

4-Methylamino-3-ethyl-3-methylpiperidine is a substituted piperidine derivative characterized by a methylamino group at position 4, an ethyl group at position 3, and a methyl group also at position 2. This tertiary amine structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-ethyl-N,3-dimethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-4-9(2)7-11-6-5-8(9)10-3/h8,10-11H,4-7H2,1-3H3

InChI Key

NOTIVFRUVAGKJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCC1NC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives exhibit diverse biological activities depending on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Relevance
4-Methylamino-3-ethyl-3-methylpiperidine 4-(Methylamino), 3-ethyl, 3-methyl Tertiary amine; branched alkyl groups enhance lipophilicity Potential CNS activity (inferred from analogs)
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine 4-Methyl, 3-(methylamino), 1-benzyl Chiral centers; benzyl group enhances receptor binding Intermediate for neuroactive agents
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one 3-Ethyl, 2,6-(4-methoxyphenyl), 1-acetyl Ketone functionality; aryl groups confer antimicrobial properties Antimicrobial, anti-inflammatory
3-Aminopiperidine 3-Amino Primary amine; simpler structure Building block for drug synthesis
Key Observations:
  • Aryl vs. Alkyl Groups: Aryl-substituted piperidines (e.g., 2,6-bis(4-methoxyphenyl)) show pronounced antimicrobial activity, whereas alkyl-substituted derivatives like the target compound may favor CNS-targeted applications .
  • Stereochemistry : Chiral analogs (e.g., (3R,4R)-isomers in ) highlight the importance of stereochemistry in pharmacological efficacy .

Pharmacological and Physicochemical Properties

While direct data on the target compound are absent, inferences can be made:

  • Lipophilicity: The 3-ethyl and 3-methyl groups likely increase logP compared to 3-aminopiperidine, enhancing membrane permeability .
  • Solubility : Tertiary amines generally exhibit moderate aqueous solubility, which may be optimized via salt formation (e.g., hydrochloride salts, as in ) .
  • Bioactivity : Ethyl and methyl substituents at position 3 are associated with receptor-binding modulation in CNS targets, as seen in piperidine-based anesthetics and antidepressants .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 4-methyl-3-piperidone (III), which undergoes dehydration with (R)-1-phenylethylamine to form a chiral enamine intermediate (IX). Subsequent hydrogenation using Raney nickel or palladium on carbon yields the diastereomerically enriched piperidine (II) with a de value exceeding 96%. Critical parameters include:

  • Solvent selection : Benzene or toluene for azeotropic water removal.

  • Catalyst loading : 10–15 wt% Raney nickel relative to substrate.

  • Temperature and pressure : Room temperature under 5–10 bar H₂.

Post-hydrogenation, the chiral auxiliary is removed via catalytic hydrogenation, and the primary amine is methylated using formaldehyde/sodium borohydride. Adapting this protocol for 4-methylamino-3-ethyl-3-methylpiperidine would require introducing the ethyl group at position 3 via alkylation prior to reductive amination.

Multi-Step Functionalization via Piperidine Intermediates

Alkylation and Protecting Group Strategies

A tertiary ethyl group at position 3 can be introduced through alkylation of a pre-formed piperidine scaffold. For example, 3-oxo-piperidine-4-carboxylate derivatives are alkylated using ethyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

Example procedure :

  • Methylation : 1-Benzyl-3-oxo-piperidine-4-carboxylate methyl ester is treated with methyl iodide and K₂CO₃ in acetone at 80°C, achieving 85% yield.

  • Ethylation : Subsequent alkylation with ethyl bromide under similar conditions introduces the ethyl group.

  • Reductive amination : The resulting ketone is subjected to reductive amination with methylamine to install the methylamino group.

Decarboxylation and Deprotection

Carboxylate esters at position 4 are decarboxylated via hydrolysis under acidic or basic conditions. For instance, tert-butyloxycarbonyl (Boc)-protected intermediates are deprotected using trifluoroacetic acid (TFA) to yield free amines.

Catalytic Hydrogenation and Stereochemical Control

Hydrogenation of Enamines

Enamine intermediates derived from 3-ethyl-3-methylpiperidone and chiral amines undergo hydrogenation to set two contiguous stereocenters. The choice of catalyst significantly impacts ee:

  • Raney nickel : Provides moderate ee (80–90%) but is cost-effective.

  • Palladium on carbon : Achieves higher ee (>95%) but at greater expense.

Dynamic Kinetic Resolution (DKR)

Recent advances in DKR using Shvo’s catalyst or enzymatic systems enable simultaneous control of configuration at multiple centers. For example, lipase-catalyzed acylation of racemic amines coupled with metal-catalyzed hydrogenation can achieve ee >99%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield ee Scalability
Asymmetric reductive aminationEnamine formation, hydrogenation83–87%96%High (patent-scale)
Alkylation/DecarboxylationSequential alkylation, deprotection70–75%N/AModerate
Dynamic Kinetic ResolutionEnzymatic acylation, hydrogenation65–70%>99%Low (experimental)

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomer separation : Chromatography or crystallization is required if ee is suboptimal.

  • Over-alkylation : Controlled stoichiometry of alkylating agents (e.g., ethyl iodide) minimizes polyalkylation.

Cost of Catalysts

Grubbs’ catalyst or platinum dioxide, used in alternative routes, are prohibitively expensive for industrial use . Raney nickel offers a viable compromise between cost and efficiency.

Q & A

Q. What are the established synthetic pathways for 4-Methylamino-3-ethyl-3-methylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including alkylation, reductive amination, or nucleophilic substitution. Key parameters to optimize include temperature (e.g., 60–80°C for amination steps), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt form, which enhances stability . Characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for verifying substituent positions on the piperidine ring, with 1^1H NMR resolving methyl/ethyl group splitting patterns. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) coupled with UV/Vis detection can assess purity (>95% threshold for pharmacological studies). Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .

Q. How do theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer: Theoretical models, such as density functional theory (DFT), predict electronic properties (e.g., nucleophilicity of the methylamino group) and reaction pathways. Molecular orbital analysis can identify reactive sites for functionalization. These models inform hypotheses about regioselectivity in substitution reactions, which are then validated experimentally .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the biological activity of this compound derivatives?

Methodological Answer: SAR studies require iterative synthesis of analogs with targeted substitutions (e.g., varying alkyl chain lengths or introducing halogens). Biological assays (e.g., enzyme inhibition or receptor binding) are paired with computational docking simulations to correlate structural features (e.g., steric bulk at the 3-ethyl position) with activity. For example, replacing the 4-methyl group with a trifluoromethyl moiety may enhance metabolic stability .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

Methodological Answer: Contradictions often arise from stereochemical ambiguity or byproduct formation. Use 2D NMR techniques (e.g., COSY, NOESY) to clarify spatial arrangements. For reactivity issues, factorial design experiments (e.g., varying pH, solvent, or catalyst load) isolate contributing factors. Meta-analysis of prior data from analogous piperidine derivatives can identify trends (e.g., steric hindrance limiting nucleophilic attack at the 3-position) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Tools like molecular dynamics simulations assess membrane permeability (e.g., blood-brain barrier penetration via logP calculations). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models, such as SwissADME, predict metabolic sites (e.g., N-methyl oxidation). Docking software (AutoDock Vina) evaluates binding affinity to target proteins, guiding prioritization of analogs for in vitro testing .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying environmental conditions?

Methodological Answer: Controlled oxidation or hydrolysis studies at different pH levels (e.g., 1–14) and temperatures (25–80°C) quantify stability. Use factorial design to test interactions between variables (e.g., pH × temperature). Surface-enhanced Raman spectroscopy (SERS) monitors real-time degradation pathways on nanomaterial surfaces .

Q. How should pharmacological profiling integrate in vitro and in silico data to prioritize derivatives for preclinical trials?

Methodological Answer: Combine high-throughput screening (e.g., IC50_{50} determination in cell lines) with cheminformatics clustering (e.g., principal component analysis of molecular descriptors). Prioritize compounds with balanced lipophilicity (logP 2–3), low cytotoxicity (CC50_{50} > 100 µM), and target selectivity (≥10-fold vs. off-target receptors) .

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